molecular formula C9H11ClN4O2 B1393781 Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate CAS No. 1046861-17-9

Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Cat. No. B1393781
M. Wt: 242.66 g/mol
InChI Key: JBAHBQSAVOXVPF-UHFFFAOYSA-N
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Patent
US08080556B2

Procedure details

Intermediate (h) (11 g, 49 mmol) was azeotroped×2 with toluene. Anhydrous acetonitrile (250 mL) and POCl3 (25 mL, 270 mmol) were added and the mixture was refluxed for about 2.5 h. Additional POCl3 (50 mL) was added and the mixture was refluxed for an additional 2 h. The volatile components were concentrated under vacuum at 40° C. to give a red solution. A minimum amount of dry acetonitrile was added until the solution was readily transferable whereupon it was poured onto ice in a large beaker. The flask was further rinsed with a small amount of acetonitrile which was added to the ice. Water (about 50 mL) was added to the ice mixture to help it with stirring. Concentrated NH4OH (25 mL) was added slowly with stirring until the ice slurry mixture was strongly basic, then 50% aqueous NaOH (25 mL) was also added to the still stirring slurry of ice. Additional ice was added. After about 5 minutes stirring as ice slurry, EtOAc was added. After stirring in the beaker for several more minutes, water was added to help melt the ice. The mixture was poured into a separatory funnel and the layers were allowed to partition. The aqueous layer was extracted with EtOAc×3. The combined EtOAc extracts were washed ×2 with saturated aqueous KHSO4, ×2 with saturated aqueous NaHCO3, ×1 with brine, dried over Na2SO4, filtered and evaporated to afford a pale pink powder which was triturated with ethyl acetate to give compound I(C) as pale pink solids (6.8 g, 28 mmol) in 57% yield. HPLC/LCMS purity was greater than 90%. 1H NMR (400 MHz, DMSO-D6) δ ppm 7.20 (s, 2H), 4.48 (s, 2H), 4.45 (s, 2H), 4.17-4.08 (m, 2H), 1.24 (t, 3H). LCMS (M+H)+: 243.2, 245.2.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[C:4](O)[C:5]2[CH2:10][N:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:8][C:6]=2[N:7]=1.C1(C)C=CC=CC=1.O=P(Cl)(Cl)[Cl:26]>C(#N)C>[NH2:1][C:2]1[N:3]=[C:4]([Cl:26])[C:5]2[CH2:10][N:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
NC=1N=C(C2=C(N1)CN(C2)C(=O)OCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for about 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for an additional 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The volatile components were concentrated under vacuum at 40° C.
CUSTOM
Type
CUSTOM
Details
to give a red solution
ADDITION
Type
ADDITION
Details
was poured onto ice in a large beaker
WASH
Type
WASH
Details
The flask was further rinsed with a small amount of acetonitrile which
ADDITION
Type
ADDITION
Details
was added to the ice
ADDITION
Type
ADDITION
Details
Water (about 50 mL) was added to the ice mixture
ADDITION
Type
ADDITION
Details
Concentrated NH4OH (25 mL) was added slowly
STIRRING
Type
STIRRING
Details
with stirring until the ice slurry mixture
ADDITION
Type
ADDITION
Details
50% aqueous NaOH (25 mL) was also added to the
STIRRING
Type
STIRRING
Details
still stirring slurry of ice
ADDITION
Type
ADDITION
Details
Additional ice was added
STIRRING
Type
STIRRING
Details
After about 5 minutes stirring as ice slurry, EtOAc
Duration
5 min
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring in the beaker for several more minutes
ADDITION
Type
ADDITION
Details
water was added
ADDITION
Type
ADDITION
Details
The mixture was poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
to partition
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc×3
WASH
Type
WASH
Details
The combined EtOAc extracts were washed ×2 with saturated aqueous KHSO4, ×2 with saturated aqueous NaHCO3, ×1 with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a pale pink powder which
CUSTOM
Type
CUSTOM
Details
was triturated with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC=1N=C(C2=C(N1)CN(C2)C(=O)OCC)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28 mmol
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.